molecular formula C10H14N2O2 B8378348 Methyl 3,5-bis(aminomethyl)benzoate

Methyl 3,5-bis(aminomethyl)benzoate

Cat. No. B8378348
M. Wt: 194.23 g/mol
InChI Key: BVRBASQKOXPGDX-UHFFFAOYSA-N
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Patent
US05854410

Procedure details

A stirred suspension of crude 10 (0.77 g) and 10% Pd on carbon (0.07 g) in methanol (5 mL) was degassed at room temperature and then subjected to 1 atm of hydrogen gas via inflated balloon for 12 h. Excess hydrogen was removed under vacuum and the reaction vessel was purged with argon. The reaction mixture was filtered through filter agent Celatom FW-14 with methanol washings to remove catalyst. The filtrate was concentrated under reduced pressure to provide 0.60 g of methyl 3,5-bis(aminomethyl)benzoate (11) as a pale yellow oil. The crude product was used without further purification; IR(thin film): 3357, 3296, 2951, 1721, 1651, 1602, 1544, 1435, 1307, 1224 cm-1 ; PMR (DMSO-d6) δ7.76 (s, 2 H), 7.56 (s, 1 H), 3.85 (s, 4 H), 3.79 (s, 3 H).
Name
10
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][N:16]=[N+]=[N-])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][NH2:16])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
10
Quantity
0.77 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)CN=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0.07 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed at room temperature
CUSTOM
Type
CUSTOM
Details
Excess hydrogen was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with argon
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter agent Celatom FW-14 with methanol washings
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC=1C=C(C(=O)OC)C=C(C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.